N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The presence of trifluoromethyl groups often enhances the biological activity of compounds, making them valuable in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling. One common method includes the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
- N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Uniqueness
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of both ethyl and methyl groups on the pyrazole ring, which can influence its biological activity and chemical reactivity. The trifluoromethyl group further enhances its pharmacokinetic properties .
Properties
Molecular Formula |
C14H18F3N5 |
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Molecular Weight |
313.32 g/mol |
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H18F3N5/c1-5-22-10(3)11(7-18-22)8-21(4)13-19-9(2)6-12(20-13)14(15,16)17/h6-7H,5,8H2,1-4H3 |
InChI Key |
ZPICEULXBBFGAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)C2=NC(=CC(=N2)C(F)(F)F)C)C |
Origin of Product |
United States |
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